molecular formula C11H17NOS B8601309 5-Ethyl-2-thiophenecarboxylic acid, N-t-butyl amide

5-Ethyl-2-thiophenecarboxylic acid, N-t-butyl amide

Cat. No.: B8601309
M. Wt: 211.33 g/mol
InChI Key: NAXVXMVBIDMTQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Ethyl-2-thiophenecarboxylic acid, N-t-butyl amide is a useful research compound. Its molecular formula is C11H17NOS and its molecular weight is 211.33 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H17NOS

Molecular Weight

211.33 g/mol

IUPAC Name

N-tert-butyl-5-ethylthiophene-2-carboxamide

InChI

InChI=1S/C11H17NOS/c1-5-8-6-7-9(14-8)10(13)12-11(2,3)4/h6-7H,5H2,1-4H3,(H,12,13)

InChI Key

NAXVXMVBIDMTQX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(S1)C(=O)NC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 28 g (0.18 mol) of 5-ethyl-2-thiophenecarboxylic acid, from step 3a above, in 130 mL of methylene chloride was added a large excess (130 mL, 10 mol) of thionyl chloride, and the solution was heated at reflux for 2 hours. The solvent and excess reagent were removed by evaporation, and the residue was dissolved in 130 mL of chloroform and cooled to 0° C. To this solution was added 94 mL (0.9 mol) of t-butylamine dropwise, and the solution was stirred at reflux for 2 hours. The reaction was cooled, the solution poured into water, and the mixture extracted with ethyl acetate. The extract was washed with water and brine, dried, and concentrated. The residue was dissolved in ethyl acetate and the crude product was precipitated by addition of hexane. The crude product was collected by filtration and purified by flash chromatography over silica gel, eluting with 1:6 ethyl acetate:hexane, to afford 13.3 g (80% yield) of the title product after drying. MS 212 (M+H)+. NMR (CDCl3) δ: 7.25 (d, 1H, J=3 Hz), 6,72 (d, 1H, J=3 Hz), 5.70 (bs, 1H), 2.84 (q, 2H, J=7 Hz), 1.45 (s, 9H), 1.31 (t, 3H, J=7 Hz).
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
94 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
80%

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